1-Octadecyl-2-docosanoyl-sn-glycero-3-phosphocholine
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Overview
Description
1-octadecyl-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-40:0 in which the acyl groups specified at positions 1 and 2 are octadecyl and docosanoyl respectively. It is a phosphatidylcholine O-40:0 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from a docosanoic acid.
Scientific Research Applications
Interaction with Potassium Channels
1-Octadecyl-2-docosanoyl-sn-glycero-3-phosphocholine, an ether-linked phospholipid, has been shown to interact with plasma membrane ion channels and modulate their function. This interaction has been specifically noted in the context of the SK3/KCa2.3 potassium channel, which is a new cellular target for the phospholipid edelfosine (Potier et al., 2011).
Effects on Exocrine Secretory Glands
The compound and its analogs have shown to stimulate the secretion of amylase from guinea pig isolated parotid gland and exocrine pancreatic lobules. These effects are indicative of the phospholipid's influence on calcium and lipid metabolism, comparable to those produced by acetylcholine (Söling et al., 1984).
Impact on Leukocytes
In studies on human neutrophils, this compound has demonstrated chemokinetic and chemotactic properties. It suggests a specific interaction with a common receptor on the neutrophil membrane, which may contribute significantly to leukocyte accumulation at inflammatory sites (Czarnetzki & Benveniste, 1981).
Role in Membrane Damage of Leukemic Cells
An important application is in the study of membrane damage in leukemic cells. This phospholipid has been observed to cause morphological alterations in leukemic cell membranes, potentially contributing to cell viability loss (Noseda et al., 1989).
Inhibition of Enzymes in Macrophages
This compound has been found to inhibit enzymes like arachidonoyl-CoA: 1-acyl-sn-glycero-3-phosphocholine acyltransferase in bone-marrow-derived murine macrophages. This enzyme is involved in the control of arachidonic acid availability, a precursor for icosanoids (Herrmann et al., 1986).
Influencing Calcium Fluxes in Endothelial Cells
This phospholipid can significantly affect calcium uptake in human endothelial cells, indicating its potential impact on cellular signaling and functions (Bussolino et al., 1985).
properties
Product Name |
1-Octadecyl-2-docosanoyl-sn-glycero-3-phosphocholine |
---|---|
Molecular Formula |
C48H98NO7P |
Molecular Weight |
832.3 g/mol |
IUPAC Name |
[(2R)-2-docosanoyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H98NO7P/c1-6-8-10-12-14-16-18-20-22-24-25-26-27-29-31-33-35-37-39-41-48(50)56-47(46-55-57(51,52)54-44-42-49(3,4)5)45-53-43-40-38-36-34-32-30-28-23-21-19-17-15-13-11-9-7-2/h47H,6-46H2,1-5H3/t47-/m1/s1 |
InChI Key |
UWZMUJQZEJOLID-QZNUWAOFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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